molecular formula C15H10Cl2N2O2 B11773869 Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 303099-06-1

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11773869
CAS No.: 303099-06-1
M. Wt: 321.2 g/mol
InChI Key: YIEMJWNFZGGLOF-UHFFFAOYSA-N
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Description

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound is characterized by the presence of two chlorine atoms on the benzimidazole ring and a methyl ester group on the benzoate moiety.

Preparation Methods

The synthesis of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The chlorine atoms on the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives such as:

    This compound: Similar in structure but may have different substituents on the benzimidazole ring.

    2-Methylbenzimidazole: Lacks the chlorine atoms and ester group, resulting in different chemical and biological properties.

    5,6-Dimethylbenzimidazole: Contains methyl groups instead of chlorine atoms, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

303099-06-1

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

methyl 4-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-8(3-5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19)

InChI Key

YIEMJWNFZGGLOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl

Origin of Product

United States

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